
2'-Deoxy-2'-iodouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-iodouridine is a halogenated nucleoside analog, specifically a derivative of uridine where the hydroxyl group at the 2’ position of the ribose sugar is replaced by an iodine atom. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-iodouridine typically involves the iodination of 2’-deoxyuridine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of 2’-Deoxy-2’-iodouridine follows similar principles but with optimized conditions for higher yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may include crystallization, chromatography, or recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-2’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or hydroxyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, thiourea, or amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Mild oxidizing agents like hydrogen peroxide or iodine in aqueous solutions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents.
Major Products: The major products depend on the type of reaction. For substitution reactions, the products are typically nucleoside analogs with different functional groups replacing the iodine atom. In coupling reactions, the products are more complex nucleoside derivatives.
Applications De Recherche Scientifique
2’-Deoxy-2’-iodouridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and as a building block in organic synthesis.
Biology: Employed in studies of DNA replication and repair mechanisms due to its ability to be incorporated into DNA.
Medicine: Investigated for its antiviral properties, particularly against herpesviruses and poxviruses. It is also used as a radiosensitizer in cancer therapy.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism by which 2’-Deoxy-2’-iodouridine exerts its effects involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to antiviral and anticancer effects. The iodine atom’s presence can also enhance the compound’s ability to sensitize cells to radiation, making it useful in cancer treatment.
Molecular Targets and Pathways:
DNA Polymerases: The compound targets DNA polymerases, leading to the incorporation of the modified nucleoside into DNA.
DNA Repair Enzymes: It can interfere with the activity of DNA repair enzymes, enhancing its therapeutic effects.
Comparaison Avec Des Composés Similaires
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in similar applications but with different reactivity and stability profiles.
2’-Deoxy-2’-fluorouridine: A fluorinated analog with distinct properties and applications in research and medicine.
Propriétés
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOKCWRUQHGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)
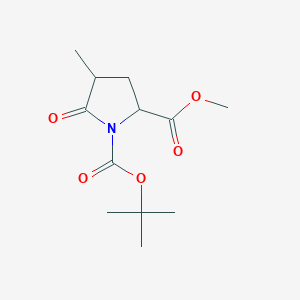

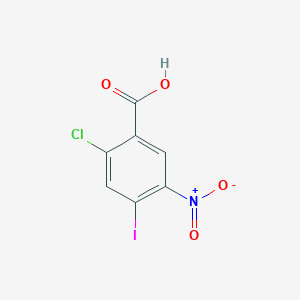
![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
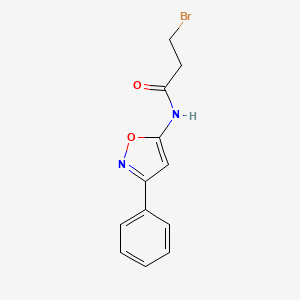
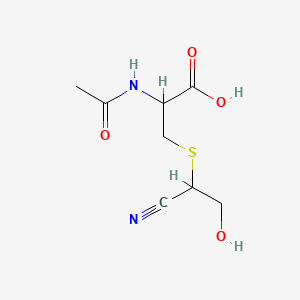
![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)
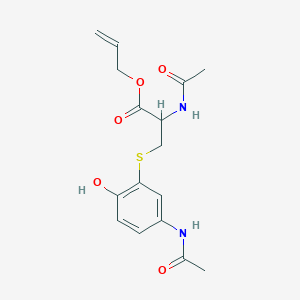

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
